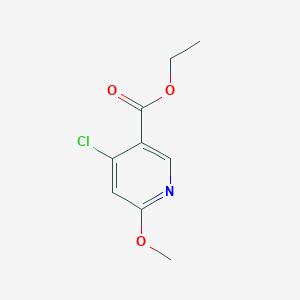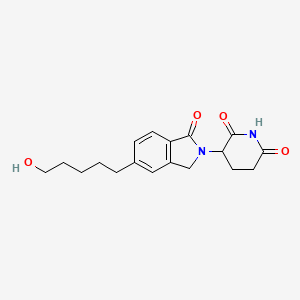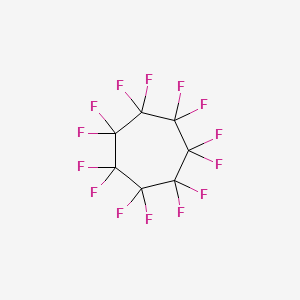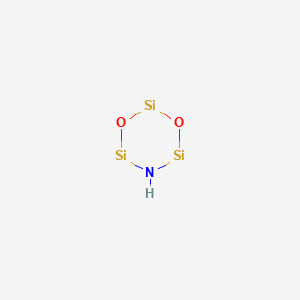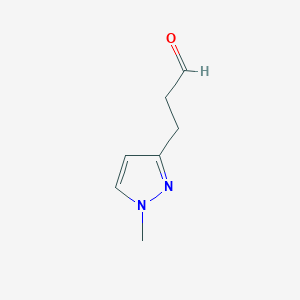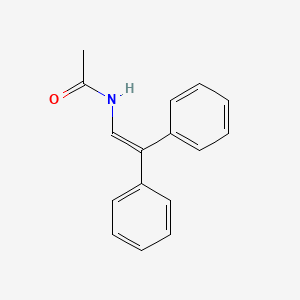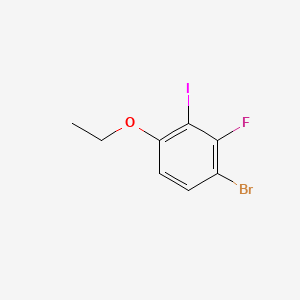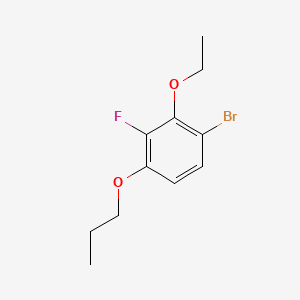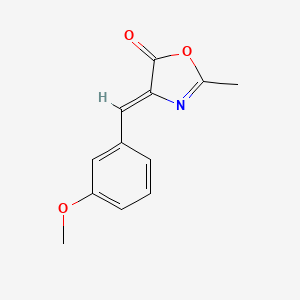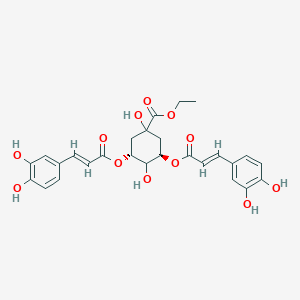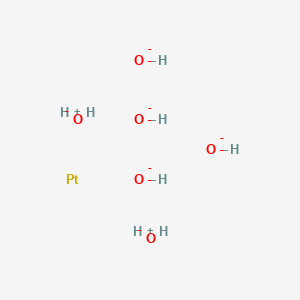
Platinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinic acid, also known as hexachlorothis compound, is an inorganic compound with the chemical formula [H₃O]₂PtCl₆ₓ (0 ≤ x ≤ 6). It is a red solid and serves as an important commercial source of platinum, typically found in an aqueous solution. This compound is highly hygroscopic and is often used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinic acid is commonly prepared by dissolving platinum in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] The resulting orange/red solution can be evaporated to produce brownish-red crystals of this compound .
Industrial Production Methods: In industrial settings, this compound can also be produced by exposing an aqueous suspension of platinum particles to chlorine gas or through electrolysis. These methods are often preferred to avoid nitrogen contamination that can occur with the aqua regia route .
Chemical Reactions Analysis
Types of Reactions: Platinic acid undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to platinum metal using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions typically involve strong oxidizing agents.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various ligands can be introduced under controlled conditions to replace chloride ions.
Major Products:
Oxidation: Products depend on the specific reaction conditions and reagents used.
Reduction: The primary product is platinum metal.
Substitution: Products vary based on the ligands introduced.
Scientific Research Applications
Platinic acid has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for platinum-based catalysts, which are essential in various catalytic processes.
Biology: this compound is employed in the synthesis of platinum nanoparticles, which have applications in biological imaging and drug delivery.
Medicine: Platinum-based compounds derived from this compound are used in chemotherapy for cancer treatment.
Industry: It is used in the production of high-purity platinum and in the manufacture of electronic components .
Mechanism of Action
The mechanism of action of platinic acid primarily involves its ability to serve as a precursor for platinum-based catalysts. These catalysts exhibit exceptional activity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Hexachloropalladic acid: Similar in structure and reactivity but contains palladium instead of platinum.
Potassium hexachloroplatinate: A salt of platinic acid with potassium ions.
Ammonium hexachloroplatinate: A salt of this compound with ammonium ions.
Uniqueness: this compound is unique due to its high hygroscopicity and its role as a versatile precursor for various platinum-based compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and material science .
Properties
Molecular Formula |
H8O6Pt-4 |
|---|---|
Molecular Weight |
299.14 g/mol |
IUPAC Name |
hydron;platinum;hexahydroxide |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p-4 |
InChI Key |
BYFKUSIUMUEWCM-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


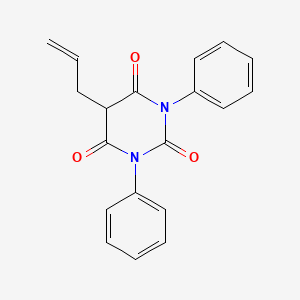

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
